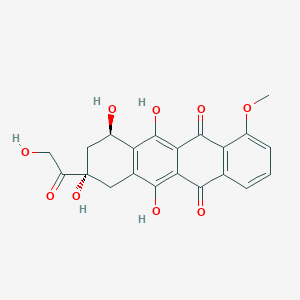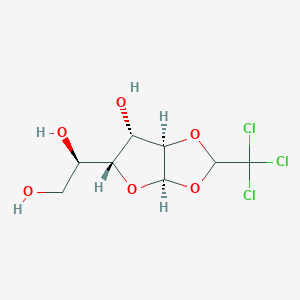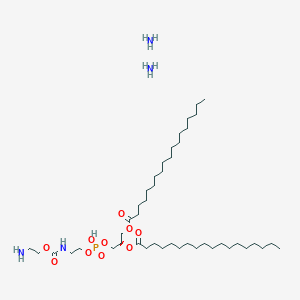
1,2-o-(2,2,2-trichloroethylidene)-|A-d-glucofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-O-(2,2,2-Trichloroethylidene)-α-D-glucofuranose is a derivative of D-glucofuranose, a type of sugar molecule. This compound is known for its unique structural properties, which make it valuable in various chemical reactions and applications. It is often used in synthetic organic chemistry due to its ability to form stable intermediates and its reactivity in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-O-(2,2,2-trichloroethylidene)-α-D-glucofuranose typically involves the reaction of D-glucofuranose with trichloroacetaldehyde under acidic conditions. This reaction forms a cyclic acetal, which is the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane, with a catalytic amount of an acid like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,2-O-(2,2,2-Trichloroethylidene)-α-D-glucofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the trichloroethylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-O-(2,2,2-Trichloroethylidene)-α-D-glucofuranose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-O-(2,2,2-trichloroethylidene)-α-D-glucofuranose involves its ability to form stable intermediates in chemical reactions. The trichloroethylidene group provides steric hindrance and electronic effects that influence the reactivity of the molecule. This makes it a valuable compound in reactions requiring selective activation or protection of functional groups .
Comparison with Similar Compounds
Similar Compounds
- 1,2-O-(2,2,2-Trichloroethylidene)-β-D-glucofuranose
- 1,2-O-(2,2,2-Trichloroethylidene)-α-D-mannofuranose
- 1,2-O-(2,2,2-Trichloroethylidene)-β-D-mannofuranose
Uniqueness
1,2-O-(2,2,2-Trichloroethylidene)-α-D-glucofuranose is unique due to its specific stereochemistry and the stability provided by the trichloroethylidene group. This stability makes it particularly useful in reactions where other similar compounds might not perform as well .
Properties
CAS No. |
14798-36-8 |
|---|---|
Molecular Formula |
C8H11Cl3O6 |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
(1R)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2-(trichloromethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol |
InChI |
InChI=1S/C8H11Cl3O6/c9-8(10,11)7-16-5-3(14)4(2(13)1-12)15-6(5)17-7/h2-7,12-14H,1H2/t2-,3+,4-,5-,6-,7?/m1/s1 |
InChI Key |
OJYGBLRPYBAHRT-ZMKYHYQQSA-N |
Isomeric SMILES |
C([C@H]([C@@H]1[C@@H]([C@@H]2[C@H](O1)OC(O2)C(Cl)(Cl)Cl)O)O)O |
Canonical SMILES |
C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O |
physical_description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11931301.png)
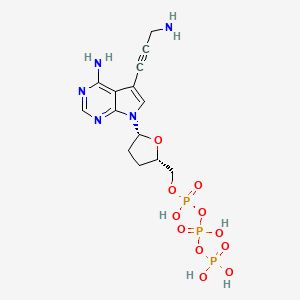


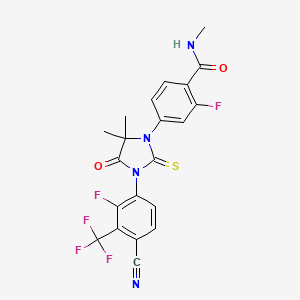
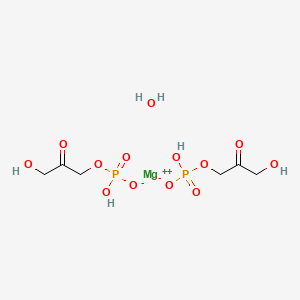

![4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide;hydrochloride](/img/structure/B11931341.png)
![5-[5-(4,4-dioctoxybutanoyloxy)pentyl-(2-hydroxyethyl)amino]pentyl 4,4-dioctoxybutanoate](/img/structure/B11931348.png)
